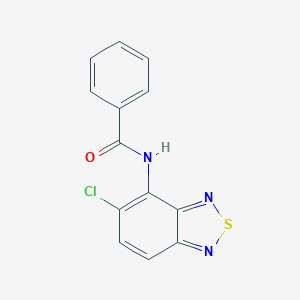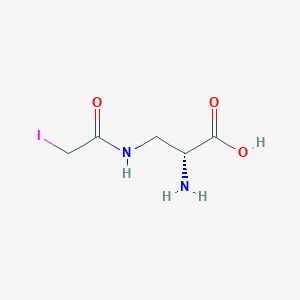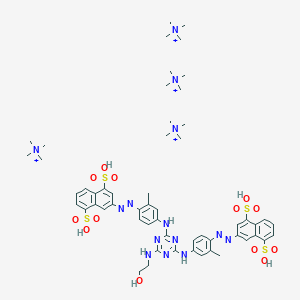![molecular formula C20H32O B237333 2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol CAS No. 126222-05-7](/img/structure/B237333.png)
2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
The compound, identified as a derivative of 1,6-Methano[10]annulene, is explored in the synthesis of new chemical derivatives. Oxidation of trimethylsilyl-substituted bicyclo[4.4.1]undeca-1,3,5,7-tetraenes leads to the formation of 1,6-methano[10]annulenes, demonstrating the compound's potential in creating new chemical structures (Neidlein & Wirth, 1986).
X-Ray Crystallography and Structural Analysis
The compound has been used in the context of X-ray crystallography. In a study, the synthesis of related compounds like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and its derivatives was followed by X-ray crystallography to establish their relative stereochemistry (Collins, Fallon, & McGeary, 1994).
Chiral Building Blocks in Synthesis
The compound's derivatives have been synthesized for use as chiral building blocks. For example, chiral cyclopentenone building blocks conjugated with tetrahydro- and 2-oxotetrahydrofurans have been developed, illustrating the compound's utility in synthesizing chiral structures (Al’mukhametov, Gimazetdinov, & Miftakhov, 2018).
Microbiological Transformations in Chemistry
The compound has been studied in the context of microbiological transformations. The stereospecific reduction of enantiomers of related compounds to corresponding alcohols by Rhodotorula mucilaginosa showcases its potential in microbiological applications (Siewiński, Dmochowska‐Gladysz, Kołek, Zabża, & Derdziński, 1979).
Catalysis and Stereoselectivity
The compound's derivatives have been used to study stereoselectivity in catalysis. Research on the transition metal-catalyzed transfer of hydrogen to cyclohexanones, where derivatives are reduced to alcohols, reflects its role in understanding stereoselectivity in catalytic processes (Henbest & Zurquiyah, 1974).
Synthesis of Natural Products
The compound has been utilized in synthesizing natural products like cyclohumulanoids. The selective transannular cyclization of humulene 9,10-epoxide to synthesize dl-bicyclohumulenone and dl-africanol demonstrates its application in natural product synthesis (Shirahama, Hayano, Kanemoto, Misumi, Ohtsuka, Hashiba, Furusaki, Murata, Noyori, & Matsumoto, 1980).
Propiedades
Número CAS |
126222-05-7 |
|---|---|
Fórmula molecular |
C20H32O |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H32O/c1-15-7-6-8-16(2)11-13-20(5)14-12-17(19(3,4)21)18(20)10-9-15/h7,11-12,18,21H,6,8-10,13-14H2,1-5H3/b15-7-,16-11-/t18-,20-/m0/s1 |
Clave InChI |
FSJNSCXEWKRPRT-LLRVMNHDSA-N |
SMILES isomérico |
C/C/1=C/CC/C(=C\C[C@]2(CC=C([C@@H]2CC1)C(C)(C)O)C)/C |
SMILES |
CC1=CCCC(=CCC2(CC=C(C2CC1)C(C)(C)O)C)C |
SMILES canónico |
CC1=CCCC(=CCC2(CC=C(C2CC1)C(C)(C)O)C)C |
Sinónimos |
palominol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)



![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237304.png)
![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B237325.png)
